2-{2-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl}piperidine
Description
Properties
Molecular Formula |
C10H17N3S2 |
|---|---|
Molecular Weight |
243.4 g/mol |
IUPAC Name |
2-methyl-5-(2-piperidin-2-ylethylsulfanyl)-1,3,4-thiadiazole |
InChI |
InChI=1S/C10H17N3S2/c1-8-12-13-10(15-8)14-7-5-9-4-2-3-6-11-9/h9,11H,2-7H2,1H3 |
InChI Key |
IZZDGKDWZITBIS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(S1)SCCC2CCCCN2 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 5-Methyl-1,3,4-Thiadiazole Core
The core heterocycle, 5-methyl-1,3,4-thiadiazole, can be synthesized via the cyclization of suitable thiosemicarbazide derivatives. One common route involves:
- Preparation of Thiosemicarbazides: Aromatic or heterocyclic amines react with carbon disulfide in ammonium hydroxide, followed by refluxing with hydrazine hydrate in ethanol to yield thiosemicarbazides.
- Cyclization to Thiadiazole: The thiosemicarbazides are treated with monochloroacetyl chloride or similar acylating agents, inducing cyclization to form the thiadiazole ring.
Research Data:
A study demonstrated that heterocyclic amines, after reaction with CS₂ and hydrazine hydrate, undergo cyclization to yield 2-R-5-chloromethyl-1,3,4-thiadiazoles, which can be further functionalized to the formyl derivatives.
Introduction of the Sulfanylethyl Group
The key intermediate, 2-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl derivative, is synthesized via nucleophilic substitution or coupling reactions:
Method A: Reacting the thiadiazole core with a suitable halogenated ethyl sulfide (e.g., 2-chloroethyl sulfide) under basic conditions (e.g., potassium carbonate) facilitates nucleophilic substitution, attaching the sulfanylethyl group to the thiadiazole ring.
Method B: Alternatively, the thiadiazole derivative can be reacted with thiol or disulfide compounds under catalytic conditions to form the sulfanyl linkage.
Research Data:
Patents and literature indicate that the formation of sulfanyl derivatives often involves refluxing the heterocycle with halogenated sulfides in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile, often with base catalysts.
Coupling with Piperidine
The final step involves attaching the piperidine ring:
Nucleophilic Substitution: The sulfanylethyl group, bearing a halogen or activated leaving group, reacts with piperidine under reflux in solvents like ethanol or toluene, often in the presence of a base such as sodium carbonate.
Alternative Route: Use of coupling agents like carbodiimides or phosphonium salts can facilitate amide or thioether bond formation between the thiadiazole derivative and piperidine.
Research Data:
The synthesis of related compounds involves similar nucleophilic substitution reactions, with yields often exceeding 90% under optimized conditions.
Reaction Conditions and Purification
| Step | Typical Conditions | Purification Method |
|---|---|---|
| Thiadiazole ring formation | Reflux in acetic acid or ethanol with hydrazine hydrate | Recrystallization from ethanol/water |
| Sulfanylethyl linkage | Reflux in DMF or acetonitrile with base (K₂CO₃) | Column chromatography or recrystallization |
| Piperidine coupling | Reflux in ethanol or toluene with base | Filtration, washing, and recrystallization |
Notable Variations and Advanced Methods
- Use of Microwave-Assisted Synthesis: Accelerates reaction times and improves yields in heterocycle formation and coupling steps.
- Catalytic Hydrogenation: For reduction or functionalization of intermediates.
- Solid-Phase Synthesis: For combinatorial approaches, especially in drug discovery.
Summary of Research Findings and Data
Chemical Reactions Analysis
Types of Reactions
2-{2-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl}piperidine can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or amines.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Scientific Research Applications
- Chemistry: It serves as a building block in synthesizing complex molecules.
- Biology: It is a potential antimicrobial and antifungal agent.
- Medicine: It is investigated for potential use in treating various diseases, including cancer and infectious diseases.
- Industry: It is used in developing new materials with unique properties.
Preparation Methods
The synthesis of 2-{2-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl}piperidine typically involves reacting 5-methyl-1,3,4-thiadiazole-2-thiol with 2-chloroethylpiperidine under basic conditions, such as sodium hydroxide or potassium carbonate, in a solvent like ethanol or dimethylformamide. The reaction mixture is heated to reflux for several hours to ensure complete conversion. In industrial settings, the production can be scaled up using larger reactors and optimized reaction conditions, potentially utilizing continuous flow reactors and automated systems to enhance efficiency and reduce production costs.
Potential Products Formed
- Oxidation: Sulfoxides and sulfones.
- Reduction: Thiols and amines.
- Substitution: Various substituted piperidine derivatives.
Related Compounds
Other compounds featuring a 5-methyl-1,3,4-thiadiazole moiety include:
- N-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl]-4-sulfamoylbutanamide: This compound has a molecular weight of 324.5 g/mol and the molecular formula C9H16N4O3S3 .
- 4-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl]-3-phenyl-1H-1,2,4-triazole-5-thione: This compound has a molecular weight of 335.5 g/mol and is also known as CHEMBL5084922 .
- ethyl 2-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamido}-1,3-benzothiazole-6-carboxylate with the molecular formula C15 H14 N4 O3 S3 and a molecular weight of 394.49 .
- ethyl 2-{3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanamido}-4-phenylthiophene-3-carboxylate with the molecular formula C19 H19 N3 O3 S3 and a molecular weight of 433.57 .
- 2-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl}aniline with the molecular formula C11H13N3S2 and a molecular weight of 251.37 .
Case Studies
While specific case studies on this compound were not found in the search results, a related compound, N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-5-ethylthiophene-2-sulfonamide, has been explored:
- Antibacterial Efficacy: It demonstrated significant activity against MRSA strains, with MIC values lower than traditional antibiotics like linezolid.
- Cytotoxic Effects: It showed a remarkable reduction in cell viability at concentrations above 10 µM in a study assessing cytotoxic effects on cancer cell lines.
Mechanism of Action
The mechanism of action of 2-{2-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl}piperidine involves its interaction with specific molecular targets and pathways. The thiadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the disruption of essential biological processes in microorganisms, making it an effective antimicrobial agent.
Comparison with Similar Compounds
Comparison with Structural Analogs
Heterocyclic Ring Modifications
1,3,4-Oxadiazole Derivatives
- Example: 2-[[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]thio]-N-[2-[(2-nitrophenyl)amino]ethyl]-benzamide ().
- Key Differences : Replacement of sulfur with oxygen in the heterocycle reduces electron density and alters metabolic stability. Oxadiazoles are often used in antiviral and anticancer agents due to improved solubility .
- Biological Impact : Oxadiazole derivatives in target platelet aggregation and viral infections, contrasting with the antimicrobial focus of thiadiazole-containing compounds .
Thiazole Derivatives
Piperidine Substituent Variations
Sulfonyl-Modified Piperidine
- Example : 1-(4-Methoxybenzenesulfonyl)-3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine (BJ49527, ).
- This derivative lacks the ethyl linker, reducing conformational flexibility compared to the target compound .
Simpler Analog
Functional Group Additions
Fluorophenyl-Substituted Thiadiazole
- Example: 2-[(5-{[(4-Fluorophenyl)methyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetic acid ().
- This derivative’s acetic acid tail contrasts with the ethyl-piperidine chain in the target compound, altering pharmacokinetics .
Biological Activity
2-{2-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl}piperidine is a compound featuring a piperidine ring linked to a thiadiazole moiety. This structural combination suggests potential biological activities that merit investigation. The thiadiazole ring is known for its broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
- IUPAC Name : this compound
- Molecular Formula : CHNS
- Molecular Weight : 243.39 g/mol
Antimicrobial Activity
Compounds containing the 1,3,4-thiadiazole scaffold have demonstrated significant antimicrobial activity. Studies indicate that derivatives of this scaffold can inhibit the growth of various bacterial and fungal strains. For instance, the presence of electron-withdrawing and electron-donating groups in the thiadiazole structure enhances its antimicrobial efficacy against pathogens such as Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. The compound has shown promising results in inhibiting the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). In vitro studies have reported IC values indicating effective cytotoxicity at low concentrations. For example, related thiadiazole compounds have exhibited IC values as low as 0.28 µg/mL against MCF-7 cells .
The mechanism through which thiadiazole derivatives exert their biological effects often involves enzyme inhibition and modulation of cellular pathways. For instance, studies suggest that these compounds may induce apoptosis in cancer cells by increasing the Bax/Bcl-2 ratio and activating caspases . Additionally, they may inhibit tubulin polymerization, which is critical for cancer cell mitosis .
Case Studies
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 2-{2-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl}piperidine?
- Methodology : The compound can be synthesized via nucleophilic substitution reactions. For example, thiol-containing intermediates (e.g., 5-methyl-1,3,4-thiadiazole-2-thiol) are reacted with halogenated piperidine derivatives under alkaline conditions. Reaction progress is monitored using Thin Layer Chromatography (TLC), and precipitates are isolated via neutralization with aqueous NaOH . Recrystallization in methanol improves purity .
- Critical Considerations : Optimize reaction pH (neutral to slightly alkaline) to avoid side reactions. Control temperature (0–5°C) during sensitive steps to preserve thiadiazole stability .
Q. How can structural characterization of this compound be performed to confirm its identity?
- Methodology : Combine spectral techniques:
- ¹H/¹³C NMR : Assign peaks for piperidine protons (δ ~1.5–3.0 ppm) and thiadiazole sulfur-linked ethyl group (δ ~3.5–4.0 ppm).
- FT-IR : Confirm C-S (650–750 cm⁻¹) and S-H (2550–2600 cm⁻¹, if present) stretches.
- Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and fragmentation patterns .
Advanced Research Questions
Q. What computational strategies can predict biological targets for this compound?
- Methodology : Use in silico tools like ADMET Predictor™ or MedChem Designer™ to:
- Predict ADMET properties (e.g., blood-brain barrier permeability, CYP450 inhibition).
- Perform QSAR modeling to correlate structural descriptors (e.g., logP, polar surface area) with activity.
- Conduct target fishing using cheminformatics databases to identify enzymes, receptors, or transporters (e.g., serotonin or dopamine receptors) .
Q. How can structural modifications enhance antimicrobial activity in this compound class?
- Methodology :
- Linker Optimization : Replace the ethyl spacer with methyl or isopropyl groups to alter hydrophobicity and membrane penetration .
- Heterocycle Substitution : Introduce electron-withdrawing groups (e.g., Cl, F) to the thiadiazole ring to enhance electrophilicity and target binding .
- Piperidine Functionalization : Add substituents (e.g., methyl, methoxy) to modulate steric effects and conformational flexibility .
Q. How can contradictory data between computational predictions and experimental results be resolved?
- Methodology :
- Data Triangulation : Reconcile discrepancies by:
- Re-evaluating molecular descriptors (e.g., incorrect logP calculations).
- Testing off-target interactions (e.g., allosteric binding to non-predicted receptors).
- Experimental Refinement : Adjust assay conditions (e.g., pH, solvent) to match in silico parameters (e.g., protonation states) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
